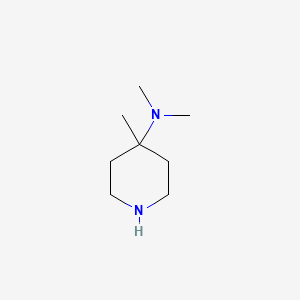

N,N,4-Trimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(10(2)3)4-6-9-7-5-8/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFVUPUKCZHWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N,4-Trimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible and robust synthetic pathways for the preparation of N,N,4-Trimethylpiperidin-4-amine, a tertiary amine of interest in medicinal chemistry and drug discovery. The document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic routes and experimental workflows.

Introduction

This compound is a substituted piperidine derivative with potential applications as a scaffold in the design of novel therapeutic agents. The presence of a tertiary amine at the 4-position and a methyl group on the piperidine nitrogen offers a unique combination of steric and electronic properties that can be exploited for modulating interactions with biological targets. This guide details two distinct and effective synthetic strategies for the preparation of this compound, starting from readily available precursors. The first pathway involves a one-pot reductive amination of 1-methyl-4-piperidone with dimethylamine. The second pathway employs a classical Eschweiler-Clarke methylation of 4-amino-1-methylpiperidine. Both methods are well-established in organic synthesis and can be readily implemented in a standard laboratory setting.

Pathway 1: Reductive Amination of 1-Methyl-4-piperidone

This synthetic route offers a direct and efficient one-step approach to the target molecule from a commercially available starting material, 1-methyl-4-piperidone. The reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate, which is subsequently reduced by a suitable hydride source.

Experimental Protocol

Materials:

-

1-Methyl-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

Procedure:

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added dimethylamine hydrochloride (1.5 eq).

-

The resulting suspension is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of DCM and methanol as the eluent to afford the pure this compound.

Quantitative Data for Pathway 1

| Parameter | Value |

| Starting Material | 1-Methyl-4-piperidone |

| Reagents | Dimethylamine HCl, NaBH(OAc)₃ |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 75-85% |

| Purity (Post-column) | >98% |

| Analytical Data | Confirmed by ¹H NMR, ¹³C NMR, MS |

Pathway 2: Eschweiler-Clarke Methylation of 4-Amino-1-methylpiperidine

This classical method provides an alternative route to the target molecule, involving the exhaustive methylation of a primary amine precursor, 4-amino-1-methylpiperidine. The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Experimental Protocol

Materials:

-

4-Amino-1-methylpiperidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (pellets)

-

Diethyl ether

Procedure:

-

To a round-bottom flask, 4-amino-1-methylpiperidine (1.0 eq) is added, followed by formic acid (2.5 eq).

-

The mixture is heated to 100 °C, and an aqueous solution of formaldehyde (37%, 2.2 eq) is added dropwise.

-

The reaction mixture is maintained at 100 °C for 6-8 hours, with monitoring by TLC or GC-MS to confirm the consumption of the starting material.

-

After completion, the mixture is cooled to room temperature and made strongly alkaline (pH > 12) by the careful addition of sodium hydroxide pellets.

-

The product is then extracted with diethyl ether (4 x 20 mL).

-

The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data for Pathway 2

| Parameter | Value |

| Starting Material | 4-Amino-1-methylpiperidine |

| Reagents | Formaldehyde, Formic Acid |

| Reaction Temperature | 100 °C |

| Reaction Time | 6-8 hours |

| Typical Yield | 60-70% |

| Purity (Post-distillation) | >97% |

| Analytical Data | Confirmed by ¹H NMR, ¹³C NMR, MS |

Physicochemical and Spectroscopic Data

| Property | Predicted/Expected Value |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated 180-190 °C at atmospheric pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.3-2.5 (m, 4H, piperidine CH₂), ~2.2-2.3 (s, 6H, N(CH₃)₂), ~2.1-2.2 (s, 3H, piperidine N-CH₃), ~1.6-1.8 (m, 4H, piperidine CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55-57 (piperidine C4), ~46-48 (piperidine N-CH₃), ~40-42 (N(CH₃)₂), ~30-32 (piperidine CH₂) |

| Mass Spectrometry (EI) | m/z (%): 156 (M⁺), 141, 113, 98, 71, 58 |

Visualizations

Caption: Synthetic pathways for this compound.

An In-depth Technical Guide to N,N-Dialkyl-4-aminopiperidines

This technical guide provides a comprehensive overview of N,N,4-Trimethylpiperidin-4-amine and related compounds, with a focus on their chemical properties, synthesis, and experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and the Case of "this compound"

A direct search for the CAS number of "this compound" does not yield a specific entry in major chemical databases. This suggests that this particular compound may be novel, not widely studied, or that the nomenclature might be ambiguous. The most closely related and well-documented compound is N,N-Dimethylpiperidin-4-amine . Given the similarity in naming, it is plausible that inquiries for the "trimethyl" variant are intended to refer to the "dimethyl" compound.

Therefore, this guide will primarily focus on N,N-Dimethylpiperidin-4-amine (CAS Number: 50533-97-6) , while also addressing other related trimethylated structures.

N,N-Dimethylpiperidin-4-amine: Properties and Synthesis

N,N-Dimethylpiperidin-4-amine, also known as 4-(dimethylamino)piperidine, is a heterocyclic amine that serves as a versatile building block in organic synthesis.[1][2]

Chemical and Physical Properties

The key physicochemical properties of N,N-Dimethylpiperidin-4-amine are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 50533-97-6 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | N,N-dimethylpiperidin-4-amine |

| Synonyms | 4-(dimethylamino)piperidine, 4-Dimethylaminopiperidine |

| Physical Form | Solid |

Synthesis of N,N-Dimethylpiperidin-4-amine

A common and effective method for the synthesis of N,N-Dimethylpiperidin-4-amine is the reductive amination of a protected piperidone derivative.

This protocol is adapted from a known synthetic route.[3]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O (30 mL).

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield N,N-Dimethylpiperidin-4-amine.

Caption: Reductive amination synthesis of N,N-Dimethylpiperidin-4-amine.

Other Trimethylated Piperidine Amines

While "this compound" is not readily identified, other isomers and related compounds exist. For instance, 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine has been documented. The presence of multiple methyl groups on the piperidine ring and the amine functionalities can lead to a wide range of isomers with potentially distinct biological and chemical properties. The synthesis of such substituted piperidines often involves multi-step reaction sequences, including reductive aminations, alkylations, and ring-forming reactions.[4][5]

Applications and Significance

Piperidine derivatives are crucial scaffolds in medicinal chemistry. 4-Aminopiperidine moieties, in particular, are found in a variety of biologically active compounds. N,N-Dimethylpiperidin-4-amine and its analogues are valuable intermediates in the synthesis of pharmaceuticals. Their structural features can influence the modulation of targets such as N-methyl-D-aspartate (NMDA) receptors.[6]

Conclusion

While the specific compound "this compound" remains elusive in common chemical databases, the closely related and well-characterized N,N-Dimethylpiperidin-4-amine (CAS: 50533-97-6) serves as a critical synthetic intermediate. The provided experimental protocol for its synthesis via reductive amination offers a reliable method for its preparation. The exploration of piperidine derivatives continues to be a significant area of research, particularly in the development of new therapeutic agents. Researchers interested in trimethylated piperidine amines should consider the synthesis and evaluation of specific isomers to explore their unique properties.

References

- 1. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

Technical Guide: Structure Elucidation of N,N,4-Trimethylpiperidin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N,N,4-trimethylpiperidin-4-amine. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The protocols and data herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel piperidine derivatives. This document details the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with standardized experimental protocols for acquiring such data.

Introduction

This compound is a tertiary amine belonging to the substituted piperidine class of compounds. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active molecules. A thorough structural confirmation is a critical step in the research and development of any new chemical entity. This guide outlines the analytical workflow for the unambiguous structure determination of this compound.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol

-

CAS Number: Not assigned.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules, including N,N-dimethylpiperidin-4-amine, 1-methylpiperidin-4-amine, and 4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.5 | Multiplet | 4H | Piperidine ring protons (C2, C6) |

| ~ 1.5 - 1.7 | Multiplet | 4H | Piperidine ring protons (C3, C5) |

| ~ 2.2 | Singlet | 6H | N(CH₃)₂ protons |

| ~ 1.1 | Singlet | 3H | C4-CH₃ proton |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 55 - 60 | C4 |

| ~ 50 - 55 | C2, C6 |

| ~ 40 - 45 | N(CH₃)₂ |

| ~ 35 - 40 | C3, C5 |

| ~ 25 - 30 | C4-CH₃ |

Predicted solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity of Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 98 | [M - N(CH₃)₂]⁺ |

| 71 | [M - C₄H₈N]⁺ |

| 44 | [CH₃CHNCH₃]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2950 - 2800 | C-H stretch (aliphatic) | Strong |

| 1470 - 1440 | C-H bend (CH₂ and CH₃) | Medium |

| 1250 - 1020 | C-N stretch (aliphatic amine)[1][2] | Medium |

Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters:

-

Spectral Width: 0 to 220 ppm

-

Pulse Width: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms).

-

Typical GC temperature program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection (EI):

-

The eluent from the GC is directed into the EI source.

-

Typical MS parameters:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1-2 scans/second

-

Source Temperature: 230 °C

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aliphatic amines and piperidine rings.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Alternatively, for solid samples, a small amount of the solid is pressed firmly against the crystal.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a novel compound like this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide provides a predictive framework for the expected spectroscopic data and detailed experimental protocols to acquire this information. By following the logical workflow outlined, researchers can systematically analyze and confirm the structure of this and other novel piperidine derivatives, ensuring the integrity of their chemical research and development efforts.

References

An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N,4-trimethylpiperidin-4-amine, a substituted piperidine derivative. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on its deduced chemical properties, proposed synthetic methodologies based on established organic chemistry principles for related compounds, and potential applications in the field of drug discovery.

Core Chemical and Physical Properties

The fundamental properties of this compound have been determined based on its chemical structure as implied by its IUPAC name. The structure consists of a piperidine ring with a dimethylamino group and a methyl group attached to the 4-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Monoisotopic Mass | 170.17830 u |

| Elemental Composition | C: 70.52%, H: 13.02%, N: 16.45% |

| Predicted LogP | 1.9 - 2.5 (Estimated) |

| Predicted pKa | 9.5 - 10.5 (Estimated for the tertiary amine) |

Synthesis and Characterization Protocols

Proposed Experimental Protocol: Reductive Amination

This protocol outlines a two-step synthesis starting from a commercially available piperidone derivative.

Step 1: Synthesis of N-Boc-4-methyl-4-((dimethylamino)methyl)piperidine

-

Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carbaldehyde (1 equivalent) in 1,2-dichloroethane in a round-bottom flask, add dimethylamine (2.1 equivalents, typically as a solution in THF or ethanol).

-

Reductive Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the Boc protecting group by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt can be converted to the free base by dissolving the residue in water, basifying with a strong base (e.g., NaOH), and extracting with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are then dried and concentrated to yield the final product.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry: To confirm the molecular weight, with high-resolution mass spectrometry providing the exact mass.

-

FT-IR Spectroscopy: To identify the presence of key functional groups, such as C-N and N-H vibrations.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Potential Applications in Drug Discovery

The piperidine scaffold is a key pharmacophore in many approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] Derivatives of 4-aminopiperidine are known to be biologically active as analgesics, anti-HIV agents, and σ1 receptor ligands with antiproliferative properties.[2][3][4]

The structure of this compound, with its tertiary amine and gem-dimethyl-like substitution at the 4-position, makes it an interesting candidate for investigation in several therapeutic areas. It could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Logical Workflow for Novel Compound Investigation

The following diagram illustrates a typical workflow for the investigation of a novel chemical entity like this compound in a drug discovery context.

Conclusion

While this compound is not a widely documented compound, its structural features suggest it could be a valuable molecule for research and development in the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic route, and a logical framework for its potential investigation as a novel chemical entity. The methodologies and potential applications described herein are based on established principles and the known activities of structurally related piperidine derivatives, offering a solid starting point for researchers and drug development professionals.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of N,N,4-Trimethylpiperidin-4-amine and Structurally Related Compounds

Introduction

N,N-Dimethylpiperidin-4-amine

N,N-Dimethylpiperidin-4-amine, also known as 4-(dimethylamino)piperidine, is a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-Dimethylpiperidin-4-amine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| CAS Number | 50533-97-6 | [1][2] |

| IUPAC Name | N,N-dimethylpiperidin-4-amine | [1] |

| Synonyms | 4-(Dimethylamino)piperidine | [1][2] |

Synthesis of N,N-Dimethylpiperidin-4-amine

The synthesis of N,N-Dimethylpiperidin-4-amine can be achieved through the reductive amination of a protected 4-piperidone derivative.

A common method for the synthesis of N,N-Dimethylpiperidin-4-amine involves the reaction of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride in the presence of a reducing agent.[2][3]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol)

-

Methanol (15 mL)

-

Dimethylamine hydrochloride (800 mg, 9.8 mmol)

-

Sodium cyanoborohydride (270 mg, 4.3 mmol)

-

Concentrated HCl (10 mL)

-

Deionized H₂O (30 mL)

-

2M NaOH solution

-

Methylene chloride

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone in methanol, add dimethylamine hydrochloride and sodium cyanoborohydride at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O and adjust the pH to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with methylene chloride (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield the product, N,N-Dimethylpiperidin-4-amine (169 mg).[2][3]

The following diagram illustrates the synthetic workflow:

References

The Prospect of N,N,4-Trimethylpiperidin-4-amine: A Technical Whitepaper on a Novel Piperidine Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the discovery, proposed synthesis, and potential significance of the novel chemical entity, N,N,4-Trimethylpiperidin-4-amine. While, to date, no specific discovery or detailed historical account of this compound is present in scientific literature, its structural similarity to pharmacologically active 4-aminopiperidine scaffolds suggests its potential as a valuable building block in medicinal chemistry. This whitepaper provides a comprehensive, albeit prospective, guide to its synthesis based on established methodologies for analogous compounds. Furthermore, it explores the hypothetical pharmacological relevance of this compound, drawing parallels with known bioactive piperidine derivatives. All quantitative data for analogous reactions and compounds are summarized for comparative analysis, and detailed experimental protocols for the proposed synthetic route are provided.

Introduction and Historical Context

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key binding interactions have cemented its importance in drug design. The 4-aminopiperidine core, in particular, is a privileged structure found in compounds with diverse biological activities, including but not limited to, potent analgesics, antipsychotics, and antiviral agents.

The history of 4-aminopiperidine derivatives in drug discovery is rich, with modifications to the piperidine ring and the amino substituent leading to significant modulation of pharmacological activity. While extensive research has been conducted on various N-substituted and ring-substituted 4-aminopiperidines, the specific compound This compound remains, to our knowledge, an uncharacterized entity in the public domain. Its discovery, therefore, is not a matter of historical record but of future potential. This document serves to lay the theoretical groundwork for its synthesis and exploration.

Proposed Synthesis of this compound

A feasible and logical synthetic pathway for this compound can be extrapolated from the well-established synthesis of its close analogue, N,N-Dimethylpiperidin-4-amine. The proposed route hinges on the creation of a key intermediate, a protected 4-methyl-4-piperidone, followed by reductive amination.

The proposed multi-step synthesis is outlined below:

Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This initial step involves the introduction of the crucial methyl group at the 4-position of the piperidine ring via a Grignard reaction.

-

Reaction: 1-Boc-4-piperidone is reacted with methylmagnesium bromide in an anhydrous ether solvent.

-

Rationale: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone, leading to the formation of a tertiary alcohol.

Step 2: Oxidation to tert-butyl 4-methyl-4-oxopiperidine-1-carboxylate

The tertiary alcohol is then oxidized to the corresponding ketone.

-

Reaction: While a specific protocol for this exact substrate is not available in the literature, standard oxidation methods for tertiary alcohols, such as Swern oxidation or using Dess-Martin periodinane, are proposed.

-

Rationale: This step is critical to generate the ketone functionality required for the subsequent reductive amination.

Step 3: Reductive Amination to form tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

The synthesized 4-methyl-4-piperidone derivative undergoes reductive amination with dimethylamine.

-

Reaction: The ketone is reacted with dimethylamine hydrochloride in the presence of a reducing agent, such as sodium triacetoxyborohydride.

-

Rationale: This is a standard and highly effective method for the formation of C-N bonds. The ketone first forms an iminium ion with dimethylamine, which is then reduced in situ to the tertiary amine.

Step 4: Deprotection to yield this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Rationale: The acid cleaves the tert-butoxycarbonyl group, liberating the free secondary amine of the piperidine ring.

A logical workflow for the proposed synthesis is depicted in the following diagram:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Prospective)

The following are detailed, prospective experimental protocols for the synthesis of this compound, based on established procedures for analogous transformations.

Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

-

Materials: 1-Boc-4-piperidone, methylmagnesium bromide (3M in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

A solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous diethyl ether is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylmagnesium bromide (1.5 equivalents) is added dropwise to the cooled solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is performed by column chromatography on silica gel.

-

Reductive Amination and Deprotection (Analogous to N,N-Dimethylpiperidin-4-amine Synthesis)

-

Materials: tert-butyl 4-methyl-4-oxopiperidine-1-carboxylate, dimethylamine hydrochloride, sodium triacetoxyborohydride, dichloromethane (DCM), trifluoroacetic acid (TFA), sodium bicarbonate solution.

-

Procedure:

-

To a solution of tert-butyl 4-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) and dimethylamine hydrochloride (1.2 equivalents) in DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give crude tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate.

-

The crude intermediate is dissolved in DCM and treated with an excess of TFA.

-

The mixture is stirred at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and basified with a strong base (e.g., NaOH) to pH > 12.

-

The aqueous layer is extracted multiple times with DCM.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

-

Quantitative Data from Analogous Syntheses

While no quantitative data exists for the synthesis of this compound, the following table summarizes typical yields for the key reaction types involved, drawn from the literature on similar substrates.

| Reaction Type | Substrate | Reagents | Product | Typical Yield (%) |

| Grignard Reaction | 1-Boc-4-piperidone | Methylmagnesium bromide | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | ~95% |

| Reductive Amination | 1-Boc-4-piperidone | Aniline, NaBH(OAc)3 | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 80-90% |

| Boc Deprotection | Various Boc-protected amines | TFA or HCl | Corresponding free amine | >95% |

Potential Pharmacological Significance and Signaling Pathways

The introduction of a methyl group at the 4-position of the piperidine ring, alpha to the amino group, in this compound is a key structural modification. This could have several predictable impacts on its pharmacological profile compared to its unmethylated counterpart, N,N-dimethylpiperidin-4-amine.

-

Lipophilicity: The additional methyl group will increase the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-acting drugs.

-

Steric Hindrance: The gem-dimethylamino and methyl groups at the 4-position create significant steric bulk. This could influence its binding affinity and selectivity for various receptors and enzymes by altering the possible binding conformations.

-

Metabolic Stability: The quaternary carbon at the 4-position may block potential sites of metabolism, potentially increasing the compound's half-life in vivo.

Given the known activities of other 4-aminopiperidine derivatives, this compound could be investigated for its potential activity at a number of biological targets. A hypothetical screening cascade is presented below.

Caption: A logical progression for the initial pharmacological evaluation.

Conclusion

This compound represents an unexplored corner of chemical space within the pharmacologically rich family of 4-aminopiperidines. While its discovery and history are yet to be written, a robust and feasible synthetic route can be confidently proposed based on established chemical precedent. The structural features of this novel compound suggest it may possess interesting and potentially valuable pharmacological properties, particularly in the realm of CNS drug discovery. This whitepaper provides the foundational knowledge for researchers to embark on the synthesis and characterization of this compound, a molecule of significant latent potential.

Spectroscopic Data of N,N,4-Trimethylpiperidin-4-amine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N,4-Trimethylpiperidin-4-amine. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 2.3 - 2.8 | m | 4H | H-2, H-6 (axial & equatorial) | Protons adjacent to the ring nitrogen are expected to be in this range. Complex multiplicity due to coupling with each other and adjacent methylene protons. |

| ~ 2.2 | s | 6H | N(CH₃)₂ | Singlet for the two equivalent methyl groups on the exocyclic nitrogen. |

| ~ 1.4 - 1.8 | m | 4H | H-3, H-5 (axial & equatorial) | Methylene protons adjacent to the quaternary carbon. |

| ~ 1.1 | s | 3H | C4-CH₃ | Singlet for the methyl group at the C4 position. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 55 - 60 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |

| ~ 50 - 55 | C-4 | Quaternary carbon bearing the amine and methyl group. |

| ~ 40 - 45 | N(CH₃)₂ | Carbons of the dimethylamino group. |

| ~ 35 - 40 | C-3, C-5 | Methylene carbons of the piperidine ring. |

| ~ 25 - 30 | C4-CH₃ | Methyl group attached to the C4 position. |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2950 - 2800 | Strong | C-H stretch (alkane) | Characteristic of methyl and methylene groups. |

| ~ 2780 | Medium | C-H stretch (N-CH₃) | Bohlmann bands, characteristic of tertiary amines, may be present but are often weak. |

| 1470 - 1450 | Medium | C-H bend (methylene/methyl) | Scissoring and asymmetrical bending. |

| 1380 - 1365 | Medium | C-H bend (methyl) | Symmetrical bending. |

| 1250 - 1020 | Medium-Strong | C-N stretch | Characteristic for aliphatic amines. This region can be complex.[1][2] |

This compound is a tertiary amine and therefore will not show N-H stretching or bending vibrations that are characteristic of primary and secondary amines.[1]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 156 | [M]⁺ | Molecular ion peak. As a compound with two nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule. |

| 141 | [M-CH₃]⁺ | Loss of a methyl group. |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage resulting in the loss of the C4-substituted ring fragment. This is a common fragmentation pathway for N-alkyl piperidines. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage with charge retention on the dimethylamino fragment. |

The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to a stable iminium cation.[3][4][5]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid amine sample like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR).[6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[6][7] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[6]

-

If necessary, filter the solution to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Lock the spectrometer on the deuterium signal of the solvent.[6]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[6]

-

Tune and match the probe for the desired nucleus (e.g., ¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data. For kinetic studies, spectra can be acquired at regular intervals.[8]

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid amine sample directly onto the center of the ATR crystal.

-

If a pressure arm is available, apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[9]

-

Create a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[9]

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.[9]

-

Place the solution in a 2 mL mass spectrometry vial with a screw cap and septum.[9]

-

-

Data Acquisition:

-

The sample is introduced into the ion source (e.g., ESI or Electron Impact - EI) of the mass spectrometer.[10][11][12]

-

For EI, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.[10][11]

-

The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[10][11][12]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.[10][12]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ekwan.github.io [ekwan.github.io]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

"physical properties of N,N,4-Trimethylpiperidin-4-amine"

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the physical properties, experimental protocols for their determination, and logical workflows.

Introduction to Substituted Piperidines

The piperidine ring is a fundamental scaffold in medicinal chemistry and is present in numerous pharmaceuticals and biologically active compounds.[1] Substitution on the piperidine ring at various positions significantly influences the molecule's physical and chemical properties, such as its polarity, basicity, and steric hindrance. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. Understanding the physical properties of substituted piperidines is therefore crucial for drug design and development.

Physical Properties of Related Piperidine Amines

Due to the lack of available data for N,N,4-Trimethylpiperidin-4-amine, this section details the physical properties of two closely related analogs: N,N-Dimethylpiperidin-4-amine and 4-Amino-2,2,6,6-tetramethylpiperidine.

N,N-Dimethylpiperidin-4-amine

This compound features a dimethylamino group at the 4-position of the piperidine ring.

| Property | Value | Source |

| CAS Number | 50533-97-6 | [2][3] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| IUPAC Name | N,N-dimethylpiperidin-4-amine | [2] |

No experimental data for melting point, boiling point, or density is readily available in the searched sources.

4-Amino-2,2,6,6-tetramethylpiperidine

This compound is a sterically hindered amine with four methyl groups flanking the piperidine nitrogen.

| Property | Value | Source |

| CAS Number | 36768-62-4 | [4][5] |

| Molecular Formula | C₉H₂₀N₂ | [4][5] |

| Molecular Weight | 156.27 g/mol | [4] |

| IUPAC Name | 2,2,6,6-Tetramethylpiperidin-4-amine | [5] |

| Melting Point | 16-18 °C | [4][5] |

| Boiling Point | 188-189 °C | [4][5] |

| Density | 0.912 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.470 | [4] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of piperidine derivatives are outlined below. These are generalized protocols that can be adapted for specific compounds.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

Methodology:

-

A small volume of the liquid sample (a few mL) is placed in a distillation flask.

-

A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

The flask is heated gently.

-

The boiling point is recorded as the temperature at which the liquid is actively boiling and the temperature on the thermometer remains constant. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a novel piperidine derivative and a general synthesis workflow.

Caption: Experimental workflow for the synthesis and characterization of a piperidine derivative.

Caption: A general synthetic pathway for N-substituted piperidin-4-amines via reductive amination.[6]

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 4. 4-Amino-2,2,6,6-tetramethylpiperidine 98 36768-62-4 [sigmaaldrich.com]

- 5. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility of N,N,4-Trimethylpiperidin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N,N,4-Trimethylpiperidin-4-amine in organic solvents. A thorough review of scientific literature, chemical databases, and supplier information reveals a lack of publicly available quantitative solubility data for this specific compound. This guide, therefore, provides a theoretical assessment of its expected solubility based on its chemical structure and the known properties of analogous compounds. Furthermore, it outlines a detailed, standardized experimental protocol for researchers to determine the solubility of this compound in various organic solvents. This document aims to serve as a valuable resource for scientists and professionals in drug development and chemical research by providing a framework for solubility characterization of this and other novel compounds.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are significant structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The solubility of any compound is a critical physicochemical property that influences its suitability for various applications, including reaction chemistry, purification, formulation, and its behavior in biological systems. For drug development professionals, understanding the solubility of a compound in different organic solvents is fundamental for tasks such as designing synthetic routes, developing purification strategies (e.g., crystallization), and preparing formulations for preclinical and clinical studies.

Despite the importance of such data, at the time of this publication, no specific quantitative solubility data for this compound in common organic solvents has been reported in the public domain. This guide provides a qualitative prediction of its solubility and a comprehensive methodology for its experimental determination.

Predicted Solubility Profile

The chemical structure of this compound, featuring a tertiary amine on the piperidine ring and another at the 4-position, as well as a methyl group at the 4-position, suggests a molecule with a degree of polarity but also significant nonpolar character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of two nitrogen atoms, capable of acting as hydrogen bond acceptors, suggests that this compound is likely to be soluble in polar protic solvents like methanol and ethanol. The parent compound, piperidine, is miscible with water and soluble in alcohols.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also expected in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the molecule.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform, Ethyl Acetate): this compound is expected to exhibit good to moderate solubility in these solvents. Chloroform is a known solvent for piperidine.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aliphatic piperidine ring and the three methyl groups contribute to the nonpolar character of the molecule. Therefore, some degree of solubility in nonpolar solvents is anticipated, although it may be more limited compared to polar solvents. The parent piperidine has limited solubility in hexane.[1]

A summary of the predicted solubility is presented in Table 1. It is important to note that this is a qualitative prediction, and experimental verification is necessary.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of acting as a hydrogen bond acceptor with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Intermediate Polarity | Dichloromethane, Chloroform, Ethyl Acetate | Good to Moderate | A balance of polar and nonpolar characteristics allows for interaction with these solvents. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar hydrocarbon backbone and methyl groups will contribute to some solubility, but the polar amino groups will limit miscibility with highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound. This method is based on the isothermal equilibrium technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system if the compound is volatile and thermally stable.

3.2. Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

Caption: Workflow for Experimental Solubility Determination.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

The experimentally determined quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Insert Value] | [Insert Value] |

| Ethanol | [Insert Value] | [Insert Value] |

| Acetonitrile | [Insert Value] | [Insert Value] |

| Dichloromethane | [Insert Value] | [Insert Value] |

| Toluene | [Insert Value] | [Insert Value] |

| Hexane | [Insert Value] | [Insert Value] |

Logical Framework for Solubility Screening in Drug Development

In the context of drug development, solubility screening is a critical step. The following diagram illustrates the logical relationships and decision-making process based on the outcome of solubility studies.

Caption: Decision Pathway for Solubility in Drug Development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, its chemical structure suggests it will be soluble in a range of polar and moderately polar organic solvents. This technical guide provides a robust and detailed experimental protocol that can be readily implemented by researchers to obtain this critical data. The provided workflow and logical framework further contextualize the importance of solubility assessment in the broader field of chemical and pharmaceutical development. The generation of such data will be a valuable contribution to the scientific community, aiding in the future use and study of this compound.

References

N,N,4-Trimethylpiperidin-4-amine: An In-depth Technical Guide to Safety and Handling

Disclaimer: Specific safety and toxicological data for N,N,4-Trimethylpiperidin-4-amine is limited in publicly available literature. This guide has been compiled using data from its closest structural analog, N,N-Dimethylpiperidin-4-amine , and other related substituted piperidine compounds. The information provided should be used as a primary guideline for risk assessment and the implementation of safety protocols. It is imperative to conduct a thorough, institution-specific risk assessment before handling this compound.

Compound Identification and Physicochemical Properties

This compound is a substituted piperidine derivative. Due to the lack of specific data, the properties of its close structural analog, N,N-Dimethylpiperidin-4-amine, are presented below for estimation purposes.

| Property | Value (for N,N-Dimethylpiperidin-4-amine) | Data Source |

| IUPAC Name | N,N-dimethylpiperidin-4-amine | [1] |

| Synonyms | 4-(dimethylamino)piperidine | [1] |

| CAS Number | 50533-97-6 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Undetermined | [3] |

| Melting Point | Undetermined | [3] |

| Flash Point | Not applicable | [3] |

Hazard Identification and Classification

The hazard classification is based on aggregated GHS data from notifications to the ECHA C&L Inventory for the analog N,N-Dimethylpiperidin-4-amine.[1]

GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Sub-category 1B/1C |

| Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H314: Causes severe skin burns and eye damage |

| Corrosive to Metals | Category 1 |

| Warning | H290: May be corrosive to metals |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects |

Summary of Precautionary Statements

| Type | Statement Code | Statement Text |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling.[3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P273 | Avoid release to the environment.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P316 | Get emergency medical help immediately.[1][4] | |

| P363 | Wash contaminated clothing before reuse.[1][5] | |

| Storage | P405 | Store locked up.[1][6] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Information

Quantitative toxicological data for this compound is not available. The primary hazards are considered to be acute oral toxicity and severe skin/eye corrosivity, based on data from analogs.

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 1000 mg/kg bw | Rat (male/female) | Oral | [3] (for 4-Amino-2,2,6,6-tetramethylpiperidine) |

| LD50 (Dermal) | 1000 - 2000 mg/kg | Rabbit | Dermal | [7] (for 1-Methylpiperidine) |

| LC50 (Inhalation) | > 3.85 mg/L | Rat (4 h) | Inhalation | [7] (for 1-Methylpiperidine) |

Experimental Protocols: Safe Handling and Emergency Procedures

Risk Assessment and Control Hierarchy

A thorough risk assessment must be conducted before commencing any work. The following workflow illustrates the hierarchy of controls that should be implemented.

Caption: Risk management workflow for this compound.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][8]

-

Safety Equipment: An operational and tested eyewash station and safety shower must be readily accessible in the immediate work area.[8]

-

Storage: Store in a well-ventilated, cool, dry area designated for corrosive and toxic chemicals.[6]

Personal Protective Equipment (PPE)

A standard PPE protocol for handling corrosive and toxic amines should be followed:

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield when there is a risk of splashing.[3]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.

-

Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be worn.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage and Incompatibility

-

Storage Conditions: Keep containers tightly closed and store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] Store locked up.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] The compound may be corrosive to some metals.

Emergency Procedures

Methodology for Emergency Response:

-

Inhalation:

-

Skin Contact:

-

Immediately remove all contaminated clothing while under a safety shower.

-

Flush the affected skin area with copious amounts of water for at least 15-20 minutes.

-

Seek immediate emergency medical attention.

-

-

Eye Contact:

-

Ingestion:

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Remove all sources of ignition.[8]

-

Ensure adequate ventilation.

-

Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][8] Vapors may be flammable.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[3]

References

- 1. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Homologs and Analogs of N,N,4-Trimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of N,N,4-trimethylpiperidin-4-amine and its homologs and analogs. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This document details the synthetic routes to access these molecules, with a focus on key intermediates and reaction methodologies. Furthermore, it collates and presents quantitative biological data for analogs, primarily focusing on their interactions with opioid and NMDA receptors. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and development in this area.

Introduction

The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for presenting pharmacophoric elements in a defined spatial orientation. The 4-aminopiperidine substructure, in particular, has been identified as a key component in numerous compounds targeting the central nervous system (CNS) and other biological systems. This guide focuses on this compound, a specific derivative, and explores the chemical space around this core through the examination of its homologs and analogs. The primary biological targets discussed are the opioid and N-methyl-D-aspartate (NMDA) receptors, both of which are critical in pain perception, neurotransmission, and various neurological disorders.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically proceeds through a multi-step sequence starting from commercially available piperidine derivatives. A key intermediate in this synthesis is a protected 4-methyl-4-piperidone.

Synthesis of Key Intermediate: N-Boc-4-methyl-4-piperidone

A common strategy to synthesize the N-Boc-4-methyl-4-piperidone intermediate involves the Grignard reaction on N-Boc-4-piperidone followed by oxidation.

Experimental Protocol: Synthesis of N-Boc-4-methyl-4-hydroxypiperidine [1]

-

Dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -10°C using an appropriate cooling bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether (3 M, 2.5 mL, 7.5 mmol) dropwise to the cooled solution.

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes at -10°C.

-

Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Dilute the mixture with water (20 mL) and diethyl ether (20 mL).

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-methyl-4-hydroxypiperidine as a colorless oil.

Experimental Protocol: Oxidation to N-Boc-4-methyl-4-piperidone

A mild oxidation protocol, such as Swern oxidation or using Dess-Martin periodinane, can be employed for the conversion of the tertiary alcohol to the ketone.

-

Prepare a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78°C under a nitrogen atmosphere.

-

Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise to the solution and stir for 15 minutes.

-

Add a solution of N-Boc-4-methyl-4-hydroxypiperidine (1.0 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at -78°C for 1 hour.

-

Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-4-methyl-4-piperidone.

Synthesis of this compound

The target compound can be synthesized from the key intermediate via reductive amination.

Experimental Protocol: Reductive Amination [1]

-

To a solution of N-Boc-4-methyl-4-piperidone (1.0 eq) in methanol, add dimethylamine hydrochloride (2.0 eq).

-

Add sodium cyanoborohydride (0.9 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-96 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the reaction and remove the Boc protecting group.

-

Reduce the volume of the reaction mixture in vacuo.

-

Dissolve the residue in water and basify to pH 10 with a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationships (SAR)

The 4-aminopiperidine scaffold is a versatile platform for developing ligands for various biological targets. This section will focus on the available data for analogs of this compound at opioid and NMDA receptors.

Opioid Receptor Activity

Derivatives of 4-aminopiperidine are well-known for their potent opioid receptor activity, with fentanyl and its analogs being the most prominent examples. The substitution at the 4-position of the piperidine ring plays a crucial role in determining the affinity and efficacy at opioid receptors.

Structure-Activity Relationship Insights:

-

4-Methyl Group: The presence of a methyl group at the 4-position of the piperidine ring can influence both the potency and the agonist/antagonist profile of the ligand.

-